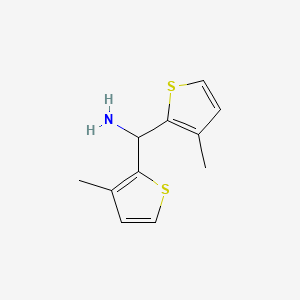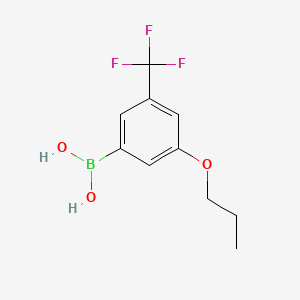
Bis(3-methylthiophen-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C11H13NS2 It consists of two 3-methylthiophene rings attached to a central methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylthiophen-2-yl)methanamine typically involves the reaction of 3-methylthiophene with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Bis(3-methylthiophen-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学的研究の応用
Chemistry: Bis(3-methylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive activities . These properties make it a candidate for the development of new therapeutic agents for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用機序
The mechanism of action of Bis(3-methylthiophen-2-yl)methanamine and its derivatives involves interaction with voltage-gated sodium and calcium channels, as well as the gamma-aminobutyric acid transporter . These interactions modulate neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and antinociceptive effects.
類似化合物との比較
3-Methylthiophene: A simpler analog with one thiophene ring, used in similar applications but with different reactivity.
Bis(thiophen-2-yl)methanamine: Lacks the methyl groups, leading to different electronic properties and reactivity.
3-Methylthiophene-2-methylamine: A related compound with a single thiophene ring and a methylamine group, used in organic synthesis and materials science.
Uniqueness: Bis(3-methylthiophen-2-yl)methanamine stands out due to the presence of two 3-methylthiophene rings, which enhance its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
特性
IUPAC Name |
bis(3-methylthiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQCIXKVNNLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B594604.png)
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)


![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)




![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
